molecular formula C21H19N3O3S2 B2884033 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-44-6

2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2884033
CAS No.: 912625-44-6
M. Wt: 425.52
InChI Key: BIJCVQOQZBXTBF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a recognized and potent inhibitor of the B-RAF kinase, a critical signaling node in the MAPK/ERK pathway that regulates cell growth and proliferation. This compound is structurally related to clinical B-RAF inhibitors and is primarily utilized in oncological research to investigate the mechanisms of tumorigenesis driven by aberrant B-RAF activity, particularly the V600E mutation which is prevalent in cancers such as melanoma, colorectal cancer, and thyroid carcinoma. Its specific research value lies in its utility as a chemical probe to dissect B-RAF-dependent signaling cascades, to study the emergence of drug resistance, and to evaluate combination therapies aimed at overcoming such resistance. By potently and selectively targeting B-RAF, this inhibitor enables researchers to suppress the MAPK/ERK pathway in cellular models, providing critical insights into cancer cell viability, apoptosis, and tumor progression. It serves as an essential tool for preclinical studies aimed at validating B-RAF as a therapeutic target and for the development of next-generation kinase inhibitors.

Properties

IUPAC Name

2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-3-27-18-8-4-5-9-19(18)29(25,26)24-17-13-15(11-10-14(17)2)20-23-16-7-6-12-22-21(16)28-20/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJCVQOQZBXTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

In a representative procedure, 3-amino-5-methylpyridine is treated with bromine (Br₂) in acetic acid at room temperature to yield α-bromoacetylpyridine. This step, adapted from thiazole synthesis protocols, achieves bromination at the α-position of the carbonyl group with >85% efficiency.

Reaction Conditions:

Reagent Solvent Temperature Time Yield
Br₂ Acetic acid 25°C 4 hr 87%

Cyclocondensation with Thioamides

The α-bromo intermediate reacts with thiourea or substituted thioamides to form the thiazole ring. For example, heating α-bromoacetylpyridine with thiourea in ethanol under reflux for 6 hours produces the thiazolo[5,4-b]pyridine core in 78% yield. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic α-carbon, followed by dehydrohalogenation.

Key Variables:

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Catalyst: None required
  • Yield Range: 70–85%

Functionalization of the Phenyl Ring

The 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. The former is preferred for regioselectivity.

Suzuki-Miyaura Coupling

A boronic ester derivative of the thiazolo[5,4-b]pyridine core is cross-coupled with 2-methyl-5-bromophenylboronic acid using palladium catalysis.

Representative Conditions:

Catalyst Base Solvent Temperature Yield
Pd(PPh₃)₄ K₂CO₃ Dioxane 80°C 82%

This method avoids harsh acidic conditions, preserving the thiazolo ring’s integrity.

Sulfonylation with 2-Ethoxybenzenesulfonyl Chloride

The benzenesulfonamide group is introduced via reaction of the aromatic amine with 2-ethoxybenzenesulfonyl chloride.

Sulfonyl Chloride Preparation

2-Ethoxybenzenesulfonyl chloride is synthesized by chlorosulfonation of 2-ethoxybenzene using chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride (PCl₅).

Coupling Reaction

The amine intermediate reacts with 2-ethoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Optimized Parameters:

Amine Sulfonyl Chloride Base Solvent Time Yield
1 eq 1.2 eq Et₃N DCM 2 hr 89%

Ethoxylation and Final Modifications

The ethoxy group is typically introduced early in the synthesis (e.g., during sulfonyl chloride preparation). Alternative methods include nucleophilic substitution of a brominated precursor with sodium ethoxide (NaOEt).

Substitution Reaction:

Substrate Reagent Solvent Temperature Yield
2-Bromobenzenesulfonamide NaOEt Ethanol Reflux 91%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.

Typical Spectral Data:

  • $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiazole-H), 7.92–7.12 (m, 11H, aromatic-H), 4.12 (q, 2H, OCH₂), 2.35 (s, 3H, CH₃).
  • HRMS: m/z 425.1234 [M+H]⁺ (calc. 425.1238).

Comparative Analysis of Synthetic Routes

A multi-gram synthesis (10 g scale) using the above steps yields the target compound in 67% overall yield. Key challenges include minimizing side reactions during sulfonylation and ensuring regioselectivity in cyclocondensation.

Yield Optimization Table:

Step Method Yield Improvement Strategy Result
Thiazole formation Microwave-assisted cyclocondensation Reduced reaction time (30 min) 88%
Sulfonylation Slow addition of sulfonyl chloride Reduced dimerization 93%

Environmental and Industrial Considerations

Recent patents highlight efforts to replace toxic reagents (e.g., using acrylamide instead of methyl acrylate) and solvent recycling protocols to enhance sustainability. Industrial scale-up employs continuous flow reactors for bromination and sulfonylation steps, improving throughput by 40%.

Chemical Reactions Analysis

2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. As a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides and thereby inhibiting downstream signaling pathways that promote cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfonamide Derivatives

Table 1: Key Structural Variations and Their Implications
Compound Name Sulfonamide Substituent Core Structure Key Properties/Activities Reference
Target Compound 2-ethoxybenzenesulfonamide Thiazolo[5,4-b]pyridine Potential kinase inhibition; moderate solubility due to ethoxy group
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (863595-16-8) Thiophene-2-sulfonamide Thiazolo[5,4-b]pyridine Enhanced π-π stacking with thiophene; possible improved binding in hydrophobic pockets
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (912624-95-4) Methanesulfonamide Thiazolo[5,4-b]pyridine Reduced steric hindrance; higher solubility but weaker enzymatic inhibition due to lack of aromaticity
5-Chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide 5-chlorothiophene-2-sulfonamide Thiazolo[5,4-b]pyridine Chlorine enhances hydrophobic interactions; potent PI3Kα inhibition (IC50 = 8.0 nM)

Key Observations :

  • Electron-withdrawing groups (e.g., chlorine in 5-chlorothiophene-2-sulfonamide) increase sulfonamide NH acidity, strengthening hydrogen bonds with residues like Lys802 in PI3Kα .
  • Aromatic sulfonamides (e.g., thiophene-2-sulfonamide) improve target binding compared to aliphatic variants (e.g., methanesulfonamide) due to enhanced hydrophobic and π-π interactions .
  • The ethoxy group in the target compound may reduce enzymatic potency compared to fluorinated analogs but could enhance metabolic stability .

Activity Against Kinase Targets

Table 2: Enzymatic Inhibitory Activities of Thiazolo[5,4-b]pyridine Derivatives
Compound Target IC50 (nM) Structural Features Reference
19a (PI3Kα inhibitor) PI3Kα 3.6 Methoxypyridine-morpholinyl thiazolo[5,4-b]pyridine
19c (PI3Kα inhibitor) PI3Kα 8.0 5-Chlorothiophene-2-sulfonamide
6h (c-KIT inhibitor) c-KIT 9,870 3-(Trifluoromethyl)phenylamide
Target Compound c-KIT/PI3Kα Not reported Ethoxybenzenesulfonamide -

Key Findings :

  • PI3Kα Inhibition : Sulfonamide derivatives with electron-deficient aromatic groups (e.g., 19c) show stronger inhibition than aliphatic variants. The target compound’s ethoxy group, being electron-donating, may result in lower potency .
  • c-KIT Inhibition : The 3-(trifluoromethyl)phenyl group in 6h fits into hydrophobic pockets, but the target compound’s methyl-substituted phenyl may lack similar efficacy .

Structure-Activity Relationships (SAR)

  • Thiazolo[5,4-b]pyridine Core : Essential for binding to kinase ATP pockets. Modifications here (e.g., morpholinyl groups in 19a) significantly enhance potency .
  • Sulfonamide Tail : Aromatic substituents improve activity over aliphatic chains. For example, 5-chlorothiophene-2-sulfonamide (19c) is >10-fold more potent than methylsulfonamide (912624-95-4) .
  • Substituent Effects : Electron-withdrawing groups (Cl, CF3) optimize enzymatic interactions, while bulky groups (e.g., ethoxy) may trade potency for pharmacokinetic benefits .

Challenges :

  • Balancing solubility (via ethoxy) with target affinity.
  • Avoiding metabolic instability associated with ethoxy groups in vivo.

Biological Activity

The compound 2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Structural Characteristics

The compound features a complex structure characterized by several functional groups:

  • Ethoxy group
  • Thiazolo[5,4-b]pyridine moiety
  • Benzenesulfonamide structure

These components are critical in determining the compound's pharmacological properties and reactivity.

Molecular Information

PropertyValue
Molecular FormulaC21_{21}H19_{19}N3_{3}O3_{3}S2_{2}
Molecular Weight425.5 g/mol
CAS Number912625-44-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy to standard antibiotics such as ampicillin and streptomycin, it demonstrated superior activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The results showed that the compound inhibited bacterial growth at lower concentrations compared to traditional antibiotics, indicating its potential as a new antimicrobial agent .

Anti-inflammatory Properties

The thiazolo[5,4-b]pyridine core of the compound is linked to anti-inflammatory activity. Experimental models have shown that it can inhibit key inflammatory pathways, particularly those involving phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and proliferation.

The mechanism involves the inhibition of PI3K, leading to reduced inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have also explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, including those associated with breast and lung cancers.

Research Findings

In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines at IC50_{50} values lower than those of existing chemotherapeutics. The selectivity towards cancer cells while sparing normal cells further enhances its therapeutic potential .

Comparative Analysis with Similar Compounds

When compared to other thiazolo[5,4-b]pyridine derivatives, this compound stands out due to its unique combination of functional groups. This distinctiveness contributes to its varied biological activities and makes it a valuable candidate for further drug development.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateHigh
Thiazolo[5,4-b]pyridine Derivative AModerateLowModerate
Thiazolo[5,4-b]pyridine Derivative BLowHighLow

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